
(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide, also known as TTA-A2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule has been found to target specific protein-protein interactions, making it a promising candidate for the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Organic Sensitizers for Solar Cells
One significant application of derivatives similar to "(E)-2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxamide" is in the field of solar energy. Researchers have engineered novel organic sensitizers comprising donor, electron-conducting, and anchoring groups at the molecular level. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon-to-current conversion efficiency, demonstrating their potential in enhancing the performance of photovoltaic devices. The design and synthesis of these sensitizers aim to optimize their structural, electronic, and optical properties to achieve better solar energy conversion efficiency (Kim et al., 2006).
Nonlinear Optical Limiting
Thiophene derivatives have also been studied for their nonlinear optical properties. Designed and synthesized thiophene dyes have shown potential for optoelectronic devices by protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications. The nonlinear absorption and optical limiting behavior of these dyes under laser excitation have been demonstrated, highlighting their utility in photonic and optoelectronic devices (Anandan et al., 2018).
Molecular Engineering and Synthesis
Research in molecular engineering has led to the synthesis and structure determination of compounds containing thiophene units. These studies not only contribute to the understanding of the chemical properties of such compounds but also explore their potential applications in various domains including materials science. The synthesis process, characterized by techniques such as NMR spectroscopy and X-ray diffraction, lays the groundwork for further applications in designing materials with specific functionalities (Kariuki et al., 2022).
Crystal Structure and Material Design
The detailed study of the crystal structure of thiophene-based compounds has implications for material design, particularly in the development of organic electronics and optoelectronic devices. Understanding the intermolecular interactions, conformation, and π-π stacking in these compounds can inform the design of materials with desired electronic and optical properties (Lee et al., 2009).
Eigenschaften
IUPAC Name |
2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c13-11(16)9-5-7-18-12(9)14-10(15)4-3-8-2-1-6-17-8/h1-7H,(H2,13,16)(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXGRJBLJXPEFW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclohexyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide](/img/structure/B2723394.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2723395.png)
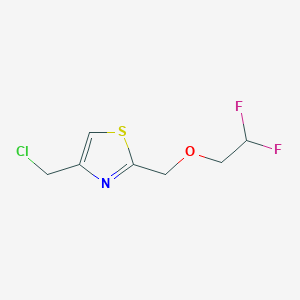

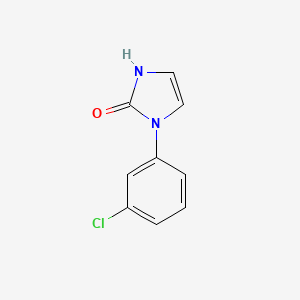
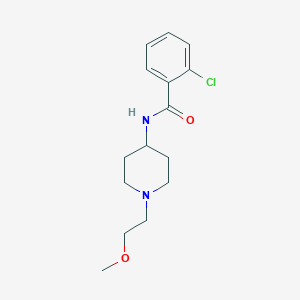

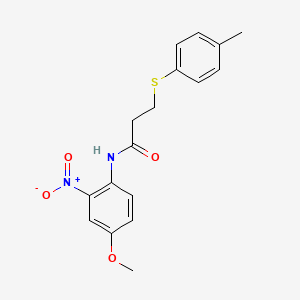
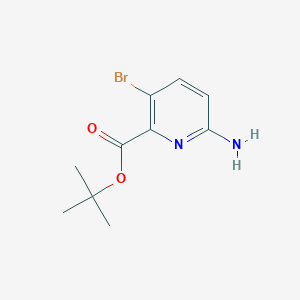
![2-[4-(Cyclohexylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2723409.png)

![1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}-N-(cyclopropylmethyl)piperidine-3-carboxamide](/img/structure/B2723412.png)
![2-(4-(ethylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2723413.png)
